5-Nitro-2,1,3-benzothiadiazole
Overview
Description
5-Nitro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that consists of a benzene ring fused to a thiadiazole ring with a nitro group at the 5-position. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in various chemical syntheses and applications.
Mechanism of Action
Target of Action
5-Nitro-2,1,3-benzothiadiazole (5-NBT) is a derivative of 2,1,3-Benzothiadiazole (BT), which is known to be a very important acceptor unit used in the development of photoluminescent compounds . These compounds are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Therefore, the primary targets of 5-NBT are likely to be the components of these electronic devices.
Mode of Action
The mode of action of 5-NBT is primarily based on its strong electron-withdrawing ability . This property allows it to interact with its targets and induce changes in their electronic properties. The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .
Result of Action
The result of 5-NBT’s action is primarily observed in the improved electronic properties of the organic materials in which it is incorporated . This includes enhanced light emission in organic light-emitting diodes, improved energy transfer in organic solar cells, and better performance in organic field-effect transistors .
Biochemical Analysis
Biochemical Properties
Its parent compound, 2,1,3-Benzothiadiazole, is known to undergo standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . The nitro group in 5-Nitro-2,1,3-benzothiadiazole could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Derivatives of 2,1,3-Benzothiadiazole are used in the development of organic light-emitting diodes, organic solar cells, and organic field-effect transistors , suggesting that they may influence cellular processes related to light absorption and energy transfer.
Molecular Mechanism
The parent compound, 2,1,3-Benzothiadiazole, and its derivatives are known to have strong electron-withdrawing ability, which can improve the electronic properties of resulting organic materials . This suggests that this compound might interact with biomolecules through electron transfer processes.
Metabolic Pathways
2,1,3-Benzothiadiazole can be converted back to the 1,2-diaminobenzene compounds from which they were prepared under reducing conditions . This suggests that this compound might also be involved in similar metabolic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitro-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the nitration of 2,1,3-benzothiadiazole. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Tin(II) chloride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents.
Major Products Formed:
Oxidation: Formation of nitro-substituted benzothiadiazole derivatives.
Reduction: Conversion to 5-amino-2,1,3-benzothiadiazole.
Substitution: Various substituted benzothiadiazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Nitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its strong electron-withdrawing nature.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the nitro group, used in similar applications but with different reactivity.
4-Nitro-2,1,3-benzothiadiazole: Another nitro-substituted derivative with the nitro group at a different position, affecting its chemical properties and applications.
5-Amino-2,1,3-benzothiadiazole:
Uniqueness: 5-Nitro-2,1,3-benzothiadiazole is unique due to the specific positioning of the nitro group, which significantly influences its electron-withdrawing properties and reactivity. This makes it particularly valuable in the synthesis of electron-deficient compounds and materials with specific electronic properties.
Properties
IUPAC Name |
5-nitro-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)8-12-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZPSERJJMAPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167385 | |
Record name | 5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16252-88-3 | |
Record name | 5-Nitro-2,1,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016252883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16252-88-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169218 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-2,1,3-benzothiadiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T9C5FVT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Nitro-2,1,3-benzothiadiazole react with ethyl isocyanoacetate?
A1: The research article demonstrates that this compound reacts with ethyl isocyanoacetate in the presence of 1,8-diazabicyclo[5.4.0]undecene (DBU) []. This reaction yields ethyl 2,1,3-benzothiadiazole[3,4-c]pyrrole-2-carboxylate as the sole product with a 21% yield [].
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